molecular formula C19H22N2O3S B2719955 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 942006-15-7

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2719955
CAS RN: 942006-15-7
M. Wt: 358.46
InChI Key: FQZQVLMDKMLONG-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a solid compound . Its molecular weight is 358.46. More detailed physical and chemical properties are not available in the resources.

Scientific Research Applications

Inhibition of Protein Kinases

Isoquinolinesulfonamides, closely related in structure to the target compound, have been identified as potent inhibitors of cyclic AMP-dependent protein kinase (protein kinase A) and have selective inhibitory actions against other kinases. These inhibitors play a crucial role in the study of protein kinase A's role in various cellular processes, including neurite outgrowth of PC12 cells, a model for studying nerve growth and differentiation. This specific action highlights the compound's potential for neurological research applications (Hidaka et al., 1984).

Molecular Interactions and Inhibitory Activities

Another related area of research involves the study of human carbonic anhydrases (hCAs) and their interactions with novel classes of benzenesulfonamides. These studies are critical for developing selective inhibitors against druggable isoforms of hCAs, which are relevant in treating conditions like glaucoma, epilepsy, obesity, and cancer. For instance, compounds designed based on structural insights from X-ray crystallography have shown remarkable inhibition for specific hCA isoforms, demonstrating the compounds' therapeutic potential (Bruno et al., 2017).

Antimicrobial and Anticancer Applications

Synthesis and evaluation of quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives have shown significant antimicrobial activities, indicating their potential as novel antimicrobial agents. This research underscores the versatility of benzenesulfonamide derivatives in developing new treatments for bacterial infections (2019). Additionally, tetrahydroquinoline derivatives containing the biologically active sulfonamide moiety have been explored as a new class of antitumor agents, highlighting their importance in cancer research (Alqasoumi et al., 2010).

Catalysts in Chemical Syntheses

Half-sandwich ruthenium complexes containing aromatic sulfonamides have been synthesized and demonstrated to act as efficient catalysts in the transfer hydrogenation of acetophenone derivatives. This application is crucial in developing new synthetic methodologies for producing various chemicals (Dayan et al., 2013).

properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14(2)19(22)21-12-6-7-15-13-16(10-11-18(15)21)20-25(23,24)17-8-4-3-5-9-17/h3-5,8-11,13-14,20H,6-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZQVLMDKMLONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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